molecular formula C11H10N2O2 B075398 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1136-76-1

3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No. B075398
CAS RN: 1136-76-1
M. Wt: 202.21 g/mol
InChI Key: CLWQEWCCJFUHNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid involves cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the target compound. This process is characterized by a combination of experimental and theoretical approaches, including NMR spectroscopy and X-ray diffraction techniques for compound characterization (Viveka et al., 2016).

Molecular Structure Analysis

Structural determination through single-crystal X-ray diffraction highlights the compound's crystallization in the monoclinic system. Comparative studies using density functional theory (DFT) validate the experimental data, providing insights into the molecular geometry, electronic structure, and intramolecular interactions that define the stability and reactivity of the compound (Viveka et al., 2016).

Chemical Reactions and Properties

The chemical behavior of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid is influenced by its functional groups, leading to various reactions including esterification, amide formation, and participation in coordination complexes. Its reactivity is further explored through spectroscopic methods and theoretical calculations, revealing its potential in forming stable compounds with interesting antibacterial properties (Maqbool et al., 2014).

Physical Properties Analysis

The compound's physical properties, such as solubility, melting point, and crystal structure, are closely tied to its molecular arrangement. The intermolecular hydrogen bonding and crystal packing patterns contribute to its stability and solubility in various solvents, as evidenced by thermo gravimetric and spectroscopic analyses (Viveka et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal in understanding the compound's behavior in chemical syntheses and its interactions with other molecules. These properties are explored through various chemical reactions demonstrating the compound's versatility in organic synthesis and potential applications in material science and medicinal chemistry (Maqbool et al., 2014).

Scientific Research Applications

  • Structural and Spectral Studies : 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative, has been the subject of structural, spectral, and theoretical investigations, including NMR, FT-IR spectroscopy, and X-ray diffraction. These studies aid in understanding the molecular properties and behavior of such compounds (Viveka et al., 2016).

  • Antibacterial Screening : Derivatives like 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids have been synthesized and evaluated for antibacterial activities. Some of these compounds show good antibacterial properties (Maqbool et al., 2014).

  • Nonlinear Optical Materials : Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have potential as nonlinear optical (NLO) materials, useful in photonics and optoelectronics (Chandrakantha et al., 2013).

  • Synthesis of Acylamides and Auxin Activities : Studies on substituted-1H-pyrazole-5-formic acid and thiadiazole-2-ammonia have led to the synthesis of new compounds with varied biological activities, including auxin activities which are vital in plant growth and development (Yue et al., 2010).

  • Coordination Chemistry : Research on pyrazole-dicarboxylate acid derivatives has contributed to the synthesis and characterization of novel coordination complexes with metals like Cu, Co, and Zn, important in the field of coordination chemistry and material science (Radi et al., 2015).

  • Selective Electron Transfer in Organic Compounds : Studies on pyrazole ester derivatives have explored their interaction with molecules like acetone, contributing to understanding selective electron transfer mechanisms, which are crucial in many chemical and biological processes (Tewari et al., 2014).

  • Antifungal Activity : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and shown to have significant antifungal activity against various phytopathogenic fungi, indicating potential agricultural applications (Du et al., 2015).

  • Analgesic and Anti-inflammatory Agents : Certain 3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters have been synthesized and evaluated for their analgesic and anti-inflammatory activities, revealing potential therapeutic applications (Gokulan et al., 2012).

  • Cancer Research : Derivatives of 1H-pyrazole-3-carboxylic acid have been utilized in cancer research, particularly in the development of molecular targeted therapy, indicating its role as an intermediate in synthesizing biologically active compounds (Liu et al., 2017).

  • Dye Synthesis : 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid has been used in synthesizing heterocyclic dyes, showcasing its role in the field of dye chemistry and materials science (Tao et al., 2019).

properties

IUPAC Name

5-methyl-2-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-7-10(11(14)15)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWQEWCCJFUHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377778
Record name 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

CAS RN

1136-76-1
Record name 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.37 g of ethyl 3-methyl-1-phenyl-1H-5-pyrazolecarboxylate was dissolved in 10 ml ethanol, and 1 ml of 5N sodium hydroxide was added, followed by heating under reflux for 1 hour. The reaction solution was ice-cooled and neutralized with 2N hydrochloric acid, followed by extracting with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and evaporated, to give 0.26 g of 3-methyl-1-phenyl-1H-5-pyrazolecarboxylic acid.
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Liu, GS Yang, CB Liu, Y Lin, Y Yang… - Journal of Coordination …, 2014 - Taylor & Francis
… this paper, we synthesized two phenyl substituted pyrazole carboxylic acids with different positions of carboxylate on the pyrazole ring: 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid …
Number of citations: 12 www.tandfonline.com
G Daidone, B Maggio, D Raafa, F Meneghetti - Arkivoc, 2014 - arkat-usa.org
… Treatment of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thionyl chloride gave the expected acyl chloride 13, which was condensed in situ with N-methyl-2-nitroaniline. The …
Number of citations: 1 www.arkat-usa.org
B Maggio, D Raffa, F Meneghetti, G Daidone - ARKIVOC, 2014 - air.unimi.it
… Treatment of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thionyl chloride gave the expected acyl chloride 13, which was condensed in situ with N-methyl-2-nitroaniline. The …
Number of citations: 7 air.unimi.it
S Cascioferro, B Maggio, D Raffa, MV Raimondi… - European Journal of …, 2016 - Elsevier
… Spectroscopic and physical data of 19a and 19b were identical with the reported data for 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid [41], and ethyl 5-methyl-1-phenyl-1H-pyrazole…
Number of citations: 24 www.sciencedirect.com
Y Xiong, B Ullman, JSK Choi, M Cherrier… - Journal of medicinal …, 2010 - ACS Publications
Recent developments in sleep research suggest that antagonism of the serotonin 5-HT 2A receptor may improve sleep maintenance insomnia. We herein report the discovery of a …
Number of citations: 9 pubs.acs.org
CA Luckhurst, I Millichip, B Parker, J Reuberson… - Tetrahedron …, 2007 - Elsevier
… In general, the reaction of sulfonamides with the more electron-rich heterocycle 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid gave lower yields of the sulfonylureas; one example, 25…
Number of citations: 16 www.sciencedirect.com

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